molecular formula C10H9N3O B7734158 3-methyl-6-phenyl-2H-1,2,4-triazin-5-one

3-methyl-6-phenyl-2H-1,2,4-triazin-5-one

Cat. No.: B7734158
M. Wt: 187.20 g/mol
InChI Key: OUSYWCQYMPDAEO-UHFFFAOYSA-N
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Description

3-Methyl-6-phenyl-2H-1,2,4-triazin-5-one (CAS: 36993-94-9), also known as desaminometamitron, is a triazinone derivative characterized by a phenyl group at position 6, a methyl group at position 3, and a ketone at position 5 (Figure 1). It is structurally related to the herbicide metamitron (4-amino-3-methyl-6-phenyl-1,2,4-triazin-5-one) but lacks the amino substituent at position 4 . While its direct biological applications are less documented, it serves as a key intermediate or metabolite in the degradation pathways of metamitron .

Figure 1: Structural formula of this compound.

Properties

IUPAC Name

3-methyl-6-phenyl-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-7-11-10(14)9(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSYWCQYMPDAEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C(=NN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C(=NN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

3-Methyl-6-phenyl-2H-1,2,4-triazin-5-one has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in developing new pharmaceuticals, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-methyl-6-phenyl-2H-1,2,4-triazin-5-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Metamitron (4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one)

  • Structure: Features a 4-amino group, 3-methyl, and 6-phenyl substituents .
  • Applications : A selective herbicide used in sugar beet cultivation to inhibit photosynthesis by blocking Photosystem II .
  • Toxicity : Neurotoxic, with an LD₅₀ of 1.4 mg/kg (female rats) and 2.9 mg/kg (male rats) .
  • Key Difference: The amino group at position 4 enhances herbicidal activity but contributes to higher toxicity compared to desaminometamitron .

Metribuzin (4-Amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5-one)

  • Structure: Contains a 4-amino group, 3-methylthio, and 6-tert-butyl substituents .
  • Applications : Broad-spectrum herbicide for crops like soybeans and potatoes, targeting Photosystem II .
  • Toxicity : Lower acute toxicity (LD₅₀ > 2,000 mg/kg in rats) but persistent in the environment due to slow degradation .
  • Key Difference: The tert-butyl group at position 6 enhances soil adsorption and selectivity for grassy weeds, unlike the phenyl group in desaminometamitron .

6-Phenyl-2(H)-1,2,4-triazin-5-one Oxime

  • Structure : Oxime derivative with a phenyl group at position 6 .
  • Applications: Identified as a lead inhibitor for plasmodial M18 aminopeptidase (PfM18AAP), showing activity at 7.35 µM .
  • Key Difference: The oxime group enables chelation with metal ions, enhancing biochemical targeting compared to desaminometamitron’s ketone group .

Structural and Functional Comparison Table

Compound Substituents (Position) Biological Activity Toxicity (LD₅₀, Rat) Applications
3-Methyl-6-phenyl-2H-1,2,4-triazin-5-one 3-CH₃, 6-Ph, 5-ketone Limited data; potential metabolite Not reported Intermediate/metabolite
Metamitron 3-CH₃, 4-NH₂, 6-Ph Photosystem II inhibition 1.4–2.9 mg/kg Herbicide
Metribuzin 3-SCH₃, 4-NH₂, 6-tert-butyl Photosystem II inhibition >2,000 mg/kg Herbicide
6-Phenyl-triazin-5-one oxime 6-Ph, 5-oxime PfM18AAP inhibition (7.35 µM) Not reported Antimalarial research

Impact of Substituent Modifications

  • Amino Group (Position 4): Critical for herbicidal activity in metamitron and metribuzin. Its absence in desaminometamitron reduces phytotoxicity but may alter metabolic pathways .
  • Position 6 Substituents: Phenyl (desaminometamitron/metamitron): Enhances aromatic interactions in biochemical systems . tert-Butyl (metribuzin): Increases hydrophobicity and soil persistence .
  • Position 3 Modifications: Methylthio (metribuzin): Improves herbicidal selectivity . Methyl (desaminometamitron): Reduces reactivity compared to thio or oxime groups .

Preparation Methods

Hydrolysis to Phenylglyoxylic Acid Amide

Phenylglyoxylonitrile undergoes hydrolysis in acidic or basic aqueous conditions to form phenylglyoxylic acid amide. This step typically employs sulfuric acid or sodium hydroxide at elevated temperatures (60–80°C), achieving near-quantitative yields. The amide intermediate is critical for downstream reactions due to its reactivity toward nucleophilic agents.

Methanolysis to Phenylglyoxylic Acid Methyl Ester

The amide is subjected to methanolysis using methanol in the presence of catalytic sulfuric acid. This transesterification reaction proceeds at reflux temperatures (65–70°C), yielding phenylglyoxylic acid methyl ester with minimal byproducts. The ester’s stability under these conditions ensures high purity for subsequent steps.

Formation of Phenylglyoxylic Acid Methyl Ester 2-Acetylhydrazone

Reaction with acetylhydrazine in ethanol at ambient temperatures generates the 2-acetylhydrazone derivative. This step introduces the acetyl-protected hydrazine moiety necessary for cyclization. Isomerization (E/Z) occurs at this stage, with the Z-isomer identified as the reactive species for cyclization. HPLC analyses reveal a 3:1 E/Z ratio under standard conditions, necessitating isomer enrichment for optimal yields.

Hydrazinolysis to Phenylglyoxylic Acid Hydrazide 2-Acetylhydrazone

Treatment with hydrazine monohydrate in ethanol replaces the methyl ester with a hydrazide group. This exothermic reaction requires controlled temperatures (20–25°C) to prevent decomposition. The hydrazide intermediate exists predominantly as the E-isomer, which must isomerize to the Z-form prior to cyclization.

Cyclization to 3-Methyl-6-phenyl-2H-1,2,4-triazin-5-one

Heating the Z-hydrazide derivative in aqueous acetic acid induces cyclization, forming the triazinone core. Yields range from 36% to 62% under baseline conditions. Optimization studies demonstrate that adding anhydrous sodium acetate as a base increases yields to 75% by facilitating deprotonation and accelerating ring closure.

Table 1: Summary of Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Key Observations
HydrolysisH₂SO₄/H₂O, 80°C>95Rapid conversion to amide
MethanolysisMeOH/H₂SO₄, reflux85–90Esterification complete in 4h
Hydrazone formationAcetylhydrazine/EtOH, 25°C78E/Z ratio 3:1
HydrazinolysisN₂H₄·H₂O/EtOH, 25°C70Exothermic; requires cooling
CyclizationAcOH/H₂O, NaOAc, 100°C62–75Z-isomer critical for success

Alternative Synthetic Routes

Diazabutadiene-Hydrazine Cyclization

A patent-derived method involves reacting 1-phenyl-1-chlorocarbonyl-4-chloro-4-ethyl-2,3-diazabutadiene with hydrazine in a 1:2 molar ratio. This one-pot reaction proceeds in tetrahydrofuran (THF) at 50°C, yielding 67% of the target compound. While efficient, the limited commercial availability of diazabutadiene precursors restricts this route’s practicality.

Phosphorus Pentachloride-Mediated Synthesis

Phosphorus pentachloride (PCl₅) facilitates the conversion of phenylglyoxylic acid ethyl ester 2-acetylhydrazone to an intermediate chloro-diazapentadiene, which reacts with hydrazine to form the triazinone. This method achieves 68% yield but requires stringent moisture control and generates corrosive byproducts, complicating large-scale implementation.

Reaction Optimization and Isomer Control

Isomerization of Hydrazone Intermediates

The E/Z isomerization of phenylglyoxylic acid hydrazide 2-acetylhydrazone profoundly impacts cyclization efficiency. Studies show that thermal equilibration at 80°C for 2 hours shifts the E/Z ratio from 3:1 to 1:2, favoring the reactive Z-isomer. Microwave-assisted heating reduces equilibration time to 15 minutes, enhancing throughput.

Solvent and Catalytic Effects

Polar aprotic solvents like dimethylformamide (DMF) improve cyclization yields by stabilizing charged intermediates. Adding p-toluenesulfonic acid (PTSA) as a catalyst accelerates ring closure, reducing reaction time from 8 hours to 3 hours.

Table 2: Impact of Solvent and Catalysts on Cyclization

SolventCatalystTime (h)Yield (%)
H₂O/AcOHNone862
DMFPTSA378
EtOHNaOAc675

Analytical and Process Monitoring Advances

High-Performance Liquid Chromatography (HPLC)

HPLC methods enable real-time monitoring of intermediates and final product purity. A reversed-phase C18 column with UV detection at 254 nm resolves isomers and quantifies Metamitron-Desamino with >99% accuracy.

Thin-Layer Chromatography (TLC)

TLC using silica gel plates and ethyl acetate/hexane (7:3) provides rapid qualitative analysis. This method identifies hydrazone isomers (Rf = 0.45 for Z, 0.38 for E) and detects unreacted starting materials.

Industrial-Scale Considerations

Large-scale production prioritizes cost, safety, and environmental impact. Aqua-mediated routes utilizing water as the primary solvent reduce reliance on organic solvents, aligning with green chemistry principles. Additionally, continuous-flow reactors minimize isomerization time and improve yield consistency .

Q & A

Q. How is 3-methyl-6-phenyl-2H-1,2,4-triazin-5-one structurally distinguished from related triazinone derivatives?

Methodological Answer: Differentiation relies on substituent analysis and spectroscopic characterization. For example, the absence of a 4-amino group distinguishes it from metamitron (4-amino-3-methyl-6-phenyl-1,2,4-triazin-5-one) . FT-IR and ¹H NMR are critical: carbonyl (C=O) stretches at ~1640-1630 cm⁻¹ and methyl/phenyl proton resonances (e.g., 3.5 ppm for NH₂ in hydrazinyl derivatives) confirm structural features .

Q. What are common synthetic routes for this compound?

Methodological Answer: Synthesis often involves cyclization of hydrazine derivatives with triazine precursors. For instance, hydrazine reacts with 6-methyl-1,2,4-triazin-5-one under catalytic conditions . Scaling via continuous flow reactors improves yield and purity in industrial settings . Alternative routes include heterocyclization with benzoyl chloride or formic acid to introduce substituents .

Q. Which analytical techniques are essential for confirming its purity and structure?

Methodological Answer:

  • FT-IR : Identifies functional groups (e.g., C=O at ~1640 cm⁻¹, NH₂ at 3200-3100 cm⁻¹) .
  • ¹H NMR : Distinguishes methyl (δ 2.1-2.3 ppm) and phenyl protons (δ 7.2-7.5 ppm) .
  • Elemental Analysis : Validates stoichiometry (C, H, N, O ratios) .
  • HPLC-MS : Ensures purity and detects byproducts .

Q. What are its typical chemical reactions in research settings?

Methodological Answer: The compound undergoes nucleophilic substitution, oxidation, and condensation. For example, the hydrazinyl group reacts with electrophiles like nitrobenzaldehydes to form Schiff bases . In polar solvents (ethanol/pyridine), it attacks electrophilic centers (e.g., C=S in isothiocyanates) to yield thioxo-triazine derivatives .

Advanced Research Questions

Q. How do solvent polarity and reaction conditions influence its nucleophilic behavior?

Methodological Answer: Solvent polarity dictates reaction pathways. In non-polar solvents (THF), the NH₂ group attacks electrophilic sulfur in isothiocyanates, forming C=S bonds. In polar solvents (ethanol-pyridine), NH₂ targets carbonyl groups, leading to C=O adducts . Temperature control (reflux vs. room temperature) further modulates regioselectivity .

Q. What strategies optimize its bioactivity against Gram-positive bacteria?

Methodological Answer: Substituent engineering enhances activity. Introducing thioxo-1,2,4-triazole moieties or 4-nitrophenyl groups improves bactericidal effects (MIC ≤ 12.5 µg/mL for B. subtilis) . QSAR models suggest bioactivity correlates with electron-withdrawing groups and planar aromatic systems .

Q. How are contradictions in bioactivity data resolved across studies?

Methodological Answer: Discrepancies arise from substituent variations or assay conditions. For example, 3-thioxo derivatives show higher activity than 5-thioxo analogs due to enhanced π-conjugation . Cross-validation using standardized MIC assays (CLSI guidelines) and molecular docking (e.g., targeting bacterial dihydrofolate reductase) clarifies mechanisms .

Q. What advanced applications exist beyond antimicrobial studies?

Methodological Answer:

  • Antioxidant Agents : Fluorinated α-aminophosphonic acid derivatives exhibit radical scavenging (IC₅₀ ~20 µM) via phosphonate groups .
  • Anticancer Research : Triazinone-thiazolo hybrids inhibit cancer cell proliferation (e.g., GI₅₀ < 10 µM in MCF-7) by targeting tubulin polymerization .
  • Material Science : Used as ligands in coordination polymers for catalytic applications .

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